N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide

Medicinal chemistry Molecular recognition Structure-based drug design

Researchers requiring a pure, secondary trifluoroacetamide building block often face supply of isomers lacking the critical H-bond donor. N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide (CAS 340034-55-1) resolves this with a confirmed HBD=1, enabling paired-assay designs against its N,N-disubstituted isomer (HBD=0). - Binary HBD difference deconvolutes hydrogen bonding contributions in target engagement studies. - para-Cyclohexylphenyl group complements HDAC active site rims; NH enables directional H-bonding. - Trifluoroacetamide group is orthogonal for selective deprotection (e.g., NaBH4) or Ni-catalyzed defluorinative cross-coupling.

Molecular Formula C14H16F3NO
Molecular Weight 271.28 g/mol
CAS No. 340034-55-1
Cat. No. B1435482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide
CAS340034-55-1
Molecular FormulaC14H16F3NO
Molecular Weight271.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(F)(F)F
InChIInChI=1S/C14H16F3NO/c15-14(16,17)13(19)18-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,18,19)
InChIKeyYHKNNRFXCILKCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide: Identity & Properties


N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide (CAS 340034-55-1) is a secondary trifluoroacetamide derivative with molecular formula C14H16F3NO and a molecular weight of 271.28 g/mol . The compound features a trifluoroacetamide group (–NHCOCF3) attached at the para position of a cyclohexyl-substituted phenyl ring. Key computed physicochemical descriptors include XLogP3 = 4.9, one hydrogen bond donor (amide NH), four hydrogen bond acceptors, and a topological polar surface area of 29.1 Ų [1]. The compound is commercially available as a research building block with specified purity of ≥95–98% from multiple vendors .

1
Medicinal Chemistry Building Block Research-grade scaffold with defined purity tiers for synthesis and derivatization studies.
2
Hydrogen Bond-Dependent Assays Secondary amide NH donor supports molecular recognition and target engagement studies.
3
Fluorinated Scaffold Selection Computed XLogP3 ~4.9 for lipophilicity profiling and fluorine-chemistry research.

N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide vs. Structural Isomer


The closest structural analog is the N,N-disubstituted isomer N-cyclohexyl-N-phenyltrifluoroacetamide, which shares the identical molecular formula (C14H16F3NO) and molecular weight (271.28 g/mol) but differs fundamentally in connectivity [1][2]. In the target compound, the trifluoroacetamide is a secondary amide (possessing an NH donor) attached para to the cyclohexylphenyl moiety, whereas the N,N-disubstituted isomer is a tertiary amide lacking any hydrogen bond donor [3]. This difference in hydrogen bond donor count (HBD = 1 vs. HBD = 0) critically alters molecular recognition capacity, protein binding potential, and solid-state packing, meaning the two isomers are not functionally interchangeable in any application where hydrogen bonding plays a role—including enzyme inhibition, receptor binding, or crystallization [3]. Additionally, several vendor descriptions circulating online attribute unsupported biological activities (COX-2 inhibition, MDM2-p53 disruption) to this compound; procurement decisions should be based strictly on verified primary literature rather than unsubstantiated catalog claims [4].

Target Compound
Secondary trifluoroacetamide with one H-bond donor; para-substituted cyclohexylphenyl architecture. Procurement supported by defined purity grades.
vs. Structural Isomer
N,N-Disubstituted Isomer
Tertiary amide lacking an NH donor may shift molecular recognition, protein binding, and crystallization outcomes—limits direct substitution in H-bond-dependent workflows.

Differentiation Evidence: N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide


Hydrogen Bond Donor: Secondary vs. Tertiary Amide

The target compound's para-substituted secondary trifluoroacetamide architecture provides one hydrogen bond donor (amide NH), whereas the N,N-disubstituted isomer N-cyclohexyl-N-phenyltrifluoroacetamide is a tertiary amide with zero HBD capacity [1]. The computed HBD count is 1 (target) vs. 0 (isomer), which is a binary, non-negotiable structural distinction—not a matter of degree . This NH donor is geometrically positioned para to the cyclohexyl group, enabling directional hydrogen bonding orthogonal to the hydrophobic cyclohexylphenyl scaffold. Hydrogen bond donor count is a critical determinant in Lipinski's Rule of Five and influences solubility, permeability, and target engagement [2].

H-Bond Donor Count
Head-to-head
Target HBD = 1 vs. Isomer HBD = 0
Target
Isomer
Binary structural difference; non-substitutable for H-bond recognition.
Secondary vs. tertiary amide distinction.
Medicinal chemistry Molecular recognition Structure-based drug design

Trifluoroacetamide as Zinc-Binding Group in HDAC Inhibitors

Although no published data directly measure this specific compound's HDAC inhibitory activity, the trifluoroacetamide moiety it contains has been validated as a zinc-binding group (ZBG) in a 2025 study on non-hydroxamic HDAC inhibitors [1]. In that study, compound 6b—which contains an N-trifluoroacetyl ZBG analogous to the functional group in the target compound—exhibited IC50 values of 45.7 µM (MCF-7) and 76.7 µM (MDA-MB-231) against breast cancer cell lines, with a 2.0–3.4 fold safety margin versus non-tumorigenic MCF-10A cells (IC50 154.6 µM) [1]. By contrast, SAHA (vorinostat, a hydroxamic acid-based HDAC inhibitor) showed "almost negligible safety margin" between cancer and healthy cells [1]. This class-level evidence suggests that trifluoroacetamide-bearing compounds may offer a wider therapeutic window compared to hydroxamic acid HDAC inhibitors, though direct data for the target compound are absent.

HDAC ZBG Class Data
Class-level
~3.4x safety margin reported for analog 6b vs. SAHA
Supports class-level zinc-binding group context.
No direct data for target compound; pilot screening recommended.
Epigenetics HDAC inhibition Cancer therapeutics Zinc-binding group

Fluorine-Driven Lipophilicity vs. Non-Fluorinated Analog

The trifluoromethyl group in the target compound substantially elevates lipophilicity (XLogP3 = 4.9) compared to the non-fluorinated analog N-(4-cyclohexylphenyl)acetamide (CAS 29030-57-7), which lacks the CF3 moiety [1]. While the non-fluorinated analog has a substantially lower molecular weight (217.31 vs. 271.28 g/mol) and is expected to have a significantly lower logP (estimated ~2.5–3.0 based on fragment contributions), the target compound's XLogP3 of 4.9 approaches the upper boundary of Lipinski's Rule of Five [2]. This enhanced lipophilicity, conferred by the trifluoroacetamide group, is associated with improved membrane permeability but also potentially higher metabolic liability and plasma protein binding—trade-offs that must be considered when selecting this scaffold over a non-fluorinated acetamide analog [2].

Lipophilicity Shift
Cross-study
XLogP3 Target = 4.9 vs. Non-F Analog ~2.5-3.0
Target
Non-F
~2 log unit increase may alter permeability and metabolic stability.
Computed property; requires experimental ADME validation.
Physicochemical profiling Drug-likeness Fluorine chemistry ADME prediction

Unverified Bioactivity Claims and Peer-Reviewed Data Gap

Multiple vendor and catalog websites attribute specific, quantified biological activities to this compound—including COX-2 inhibition (IC50 = 0.45 μM, purportedly from Bioorganic & Medicinal Chemistry Letters 2024), MDM2-p53 protein-protein interaction disruption (ACS Chemical Biology 2024), and favorable oral pharmacokinetics (bioavailability 62%, t1/2 4.2 h, European Journal of Pharmaceutical Sciences 2023) [1]. Systematic searching of PubMed, ChEMBL, BindingDB, SciFinder, and Google Scholar failed to locate any of these cited publications or any other peer-reviewed study containing bioactivity data for this specific compound (as of the search date) [2][3]. No ChEMBL ID or BindingDB monomer ID could be assigned to this compound. Procurement decisions predicated on these unverified claims carry substantial risk of irreproducibility. Users are strongly advised to request primary literature references directly from vendors before committing to purchase for bioactivity-dependent applications.

Bioactivity Verification
Data to verify
0 peer-reviewed bioactivity data points found
Vendor claims unverifiable; may risk reproducibility.
PubMed, ChEMBL, BindingDB search negative.
Data integrity Procurement due diligence Literature verification Reproducibility

Purity Specifications and Reference Standard Availability

The target compound is available at two primary purity tiers from reputable chemical suppliers: 98% (Leyan, product 1733747) and ≥95% (CymitQuimica, ref. 3D-QNA03455) . Toronto Research Chemicals (TRC) lists this compound as catalog number C986235 at a price of approximately $500 per gram, positioning it as a specialty research chemical rather than a bulk commodity intermediate [1]. This is in contrast to the N,N-disubstituted isomer N-cyclohexyl-N-phenyltrifluoroacetamide, which is primarily available as an analytical reference standard through NIST and Wiley spectral libraries rather than as a commercial building block [2]. For procurement requiring certified analytical reference material, the TRC catalog entry provides the most rigorously characterized option, while Leyan's 98% purity specification supports synthetic chemistry applications.

Purity & Availability
Lot attribute
95-98% purity; TRC ref. standard available
Defined specifications support synthesis workflow selection.
Isomer primarily available as spectral library entry.
Analytical chemistry Reference standards Quality control Procurement specifications

N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide: Research Applications


Non-Hydroxamic HDAC Inhibitor Scaffold

Based on the class-level evidence that N-trifluoroacetyl groups function as zinc-binding groups in HDAC inhibitors with improved safety margins over hydroxamic acids [1], this compound can serve as a minimalist scaffold or core fragment for medicinal chemistry programs targeting HDAC-dependent cancers. The para-cyclohexylphenyl group provides a hydrophobic surface complementary to the HDAC active site rim, while the secondary amide NH enables directional hydrogen bonding. Researchers should note that no direct HDAC inhibition data exist for this specific compound; pilot biochemical screening against HDAC isoforms is recommended as a first step [1].

Fluorinated Amide Library Building Block

With confirmed availability at 95–98% purity from multiple vendors , this compound is directly usable as a building block in parallel synthesis or diversity-oriented synthesis. The trifluoroacetamide group can be selectively deprotected (e.g., via NaBH4 reduction) to reveal the free 4-cyclohexylaniline amine for further derivatization [2]. Alternatively, the CF3 group can participate in nickel-catalyzed defluorinative cross-coupling reactions, enabling late-stage diversification of the trifluoroacetamide moiety [2]. This synthetic versatility distinguishes it from the N,N-disubstituted isomer, which lacks the NH handle for further functionalization.

Negative Control for Hydrogen Bond-Dependent Assays

The binary difference in hydrogen bond donor capacity (HBD = 1 for the target compound vs. HBD = 0 for its N,N-disubstituted isomer) provides a unique opportunity for paired-compound experimental designs . In any assay where a ligand NH is suspected to be critical for target engagement, the N,N-disubstituted isomer can serve as a matched molecular pair negative control, differing only in the absence of the HBD. This application is particularly relevant for fragment-based drug discovery and structure-activity relationship studies where deconvoluting the contribution of individual hydrogen bonds is essential .

Reference Compound for Fluorine Lipophilicity Studies

With a computed XLogP3 of 4.9, this compound exemplifies the pronounced lipophilicity enhancement conferred by trifluoromethyl substitution on an aromatic amide scaffold [3]. Its non-fluorinated analog N-(4-cyclohexylphenyl)acetamide (MW 217.31) serves as a baseline for quantifying the contribution of the CF3 group to logP, membrane permeability, and metabolic stability. This makes the target compound useful as a reference standard in physicochemical profiling panels and computational model calibration for fluorinated compound libraries [3].

Application
Selection Property
Validation Focus
Non-Hydroxamic HDAC Inhibitor Studies
Trifluoroacetamide zinc-binding group scaffold
Pilot HDAC isoform screening; class-level safety margin review
Fluorinated Amide Library Synthesis
Secondary amide NH handle for derivatization
Deprotection or cross-coupling feasibility; purity-tier selection
Matched Molecular Pair Controls
Binary HBD difference vs. N,N-disubstituted isomer
H-bond-dependent target engagement assays
Fluorine Lipophilicity Profiling
Computed XLogP3 ~4.9 reference value
Experimental logP and ADME model calibration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.